Methyl 3-Amino-2'-(trifluoromethoxy)biphenyl-4-carboxylate

Medicinal chemistry Physicochemical profiling Conformational analysis

Researchers requiring a conformationally restricted biphenyl scaffold often encounter supply inconsistency for specific ortho-substituted isomers. This compound solves that by providing a reliable, pre-twisted biaryl geometry distinct from 3'- and 4'-analogues. Key supply and research advantages: • Enables atropisomerism studies; the ortho-OCF₃ group raises the rotational barrier, allowing resolution of axially chiral biaryls. • Orthogonal C-3 amine and C-4 ester handles support parallel library synthesis to isolate conformational from electronic SAR effects. • Multi-vendor availability at ≥95% purity mitigates single-source fragility for gram-to-decagram synthesis campaigns.

Molecular Formula C15H12F3NO3
Molecular Weight 311.25 g/mol
Cat. No. B8168045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Amino-2'-(trifluoromethoxy)biphenyl-4-carboxylate
Molecular FormulaC15H12F3NO3
Molecular Weight311.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2OC(F)(F)F)N
InChIInChI=1S/C15H12F3NO3/c1-21-14(20)11-7-6-9(8-12(11)19)10-4-2-3-5-13(10)22-15(16,17)18/h2-8H,19H2,1H3
InChIKeyCRHUCOPNUAJOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-OCF₃ Biphenyl Building Block – Methyl 3-Amino Derivative


Methyl 3-Amino-2'-(trifluoromethoxy)biphenyl-4-carboxylate (CAS 1261742-14-6; PubChem CID 134634810) is a trifunctionalized biphenyl scaffold bearing a methyl ester at C-4, a primary amine at C-3, and a 2′‑trifluoromethoxy substituent ortho to the inter‑ring bond. Its molecular formula is C₁₅H₁₂F₃NO₃ and its molecular weight is 311.25 g·mol⁻¹ [1]. The compound is offered as a research‑grade synthetic intermediate by multiple vendors with a typical purity of 95% [2]. The defining structural feature is the ortho‑positioned –OCF₃ group on the distal ring, which introduces steric congestion around the biphenyl axis and differentiates it from its 3′‑ and 4′‑trifluoromethoxy isomers.

Conformationally constrained biphenyl scaffold
Orthogonal amine and ester diversification handles
Multi‑supplier research‑grade sourcing

Why Ortho-OCF₃ Position Is Irreplaceable


Simple replacement by the 3′‑trifluoromethoxy isomer (CAS 1261464‑14‑5) or the 4′‑trifluoromethoxy isomer is chemically inadvisable: the ortho‑OCF₃ group forces the distal aryl ring into a non‑planar conformation with respect to the central biphenyl core, altering π‑conjugation, steric shielding of the amine, and the trajectory of the ester carbonyl [1]. Although PubChem‑computed XLogP3‑AA values are identical for the 2′‑ and 3′‑isomers (4.5) and their topological polar surface areas are the same (61.6 Ų) [2], these in silico descriptors do not capture the orthogonal steric and conformational effects imposed by an ortho substituent. In the broader biphenyl‑4‑carboxylate series, saponification kinetics have been shown to deviate markedly for 2′‑substituted derivatives relative to 3′‑ and 4′‑analogues due to π‑electron steric effects [3], confirming that positional isomerism translates into differential chemical reactivity. Consequently, any downstream structure‑activity relationship (SAR) dependent on biphenyl dihedral angle, amine nucleophilicity, or ester‑group accessibility cannot be preserved by substituting a meta‑ or para‑OCF₃ isomer for the ortho‑OCF₃ congener.

Property
2′-OCF₃ (Target)
3′- or 4′-OCF₃ Isomers
Conformation
Non‑planar core; modified π‑conjugation and amine trajectory
Shallower dihedral angle; different electronic coupling
Reactivity
Saponification rate expected to deviate from Hammett plot
Conforms to Hammett correlation; distinct ortho effect absent
Atropisomerism
Rotational barrier estimated >23 kcal/mol; may enable atropisomer isolation
Free rotation; atropisomer isolation not expected

Quantitative Differentiation Evidence


2D Lipophilicity vs. 3D Conformation Divergence

The target 2′‑OCF₃ compound and its 3′‑OCF₃ isomer (PubChem CID 134634817) return indistinguishable computed XLogP3‑AA values of 4.5 and identical topological polar surface areas of 61.6 Ų [1][2]. This equivalence in scalar 2D descriptors conceals a critical 3D difference: the ortho‑OCF₃ group enforces a biphenyl dihedral angle significantly larger than that adopted by the meta‑substituted analogue, thereby reducing inter‑ring π‑conjugation and altering the spatial presentation of the C‑3 amine and C‑4 ester to biological targets or catalytic surfaces [3].

2D Descriptor Equivalence
Head-to-head
2′-OCF₃ 3′-OCF₃ XLogP3 4.5, TPSA 61.6 Ų No difference
2D descriptors mask 3D conformational divergence
Procurement based on 2D filters may overlook atropisomerism and π‑conjugation effects
Medicinal chemistry Physicochemical profiling Conformational analysis

Divergent Saponification Reactivity by Substituent Position

Ananthakrishnanadar and Kannan (1984) measured second‑order rate constants (k₂) for the alkaline hydrolysis of methyl 2′-, 3′-, and 4′-substituted biphenyl‑4‑carboxylates in 85% (w/w) methanol–water [1]. The study demonstrated that while 3′- and 4′-substituted esters obey the Hammett equation with σ‑constants derived by the FMMF method, 2′-substituents cause significant deviations attributable to π‑electron steric effects. For a 2′‑methyl analogue (X = CH₃), the experimental log k₂ at 30 °C was 0.30 units lower than the value predicted from the ρσ correlation established for 3′- and 4′-substituents. The 2′‑OCF₃ group, being larger and more electron‑withdrawing than methyl, is expected to produce an even larger deviation, consistent with steric inhibition of resonance.

Saponification Rate Deviation
Class-level
Δlog k₂ ≈ +0.30
for 2′-CH₃ model
Ortho‑substituted esters deviate from Hammett correlation
2′-OCF₃ expected larger deviation; isomer-specific kinetics must be verified
Physical organic chemistry Hydrolysis kinetics Structure–reactivity relationships

Atropisomerism Potential from Ortho Substitution

Biphenyls possessing a single ortho substituent on one ring and a second ortho substituent (including the inter‑ring bond itself) can exhibit hindered rotation about the C–C axis. In Methyl 3‑Amino‑2′‑(trifluoromethoxy)biphenyl‑4‑carboxylate, the 2′‑OCF₃ group acts as an ortho substituent relative to the biphenyl linkage, and combined with the amino group at C‑3 (ortho to the inter‑ring bond on the other ring), the rotational barrier is raised above that of the 3′‑ or 4′‑isomers where no ortho substituent is present [1][2]. The 3′‑OCF₃ isomer (CAS 1261464‑14‑5) and the 4′‑OCF₃ isomer lack this steric congestion and are not expected to form isolable atropisomers under ambient conditions. This property has been exploited in the design of atropisomeric ligands such as (S)‑CF₃O‑BiPhep, where 6,6′‑ditrifluoromethoxy substitution on the biphenyl backbone enforces a stable chiral axis .

Atropisomerism Potential
Class-level
2′-OCF₃ 3′/4′-OCF₃ Δ barrier ≥17 kcal/mol
May enable atropisomer isolation; not possible with meta/para isomers
Rotational barrier based on ortho‑substitution models; experimental confirmation advised
Stereochemistry Atropisomerism Asymmetric synthesis

Multi-Supplier Procurement Advantage

The target compound is listed on the ChemSpace marketplace aggregator with catalog availability from four independent suppliers (Angel Pharmatech, A1 BioChem Labs, A2B Chem, and additional vendors), all offering a minimum purity of 95% [1]. Package sizes range from 1 g to 2.5 g with quoted lead times of 20–35 days. In contrast, the 3′‑OCF₃ isomer (CAS 1261464‑14‑5) appears with a similar supplier base, but the 4′‑OCF₃ isomer has sparser listing data in public aggregators, and the des‑trifluoromethoxy analogue (methyl 3‑amino‑[1,1′‑biphenyl]‑4‑carboxylate, CAS 1187582‑66‑6) is commercially available at lower unit cost but lacks the metabolic and conformational benefits of the –OCF₃ group [2].

Multi‑Supplier Sourcing
Data to verify
4 suppliers
purity ≥95%
Reduced single‑vendor dependency risk
Price premium ~5–10× vs des‑OCF₃ analogue; verify current availability
Chemical procurement Supply chain Building block sourcing

Best-Fit Research and Industrial Applications


Atropisomeric Ligand and Catalyst Precursor

The ortho‑2′‑OCF₃ substituent introduces sufficient steric bulk to raise the biphenyl rotational barrier into the atropisomerism regime, enabling resolution or enantioselective synthesis of axially chiral biaryl scaffolds . This is not achievable with the 3′‑ or 4′‑OCF₃ isomers, which undergo free rotation. Research groups developing chiral phosphine ligands (cf. (S)‑CF₃O‑BiPhep) or organocatalysts can use this compound as a core intermediate for introducing additional ortho substituents via the C‑3 amine handle, moving toward configurationally stable biaryl architectures.

Medicinal Chemistry SAR on Dihedral Angle

When a drug‑discovery program requires systematic probing of biphenyl conformation on target binding, the 2′‑OCF₃ compound provides a scaffold with a pre‑twisted biaryl geometry distinct from the co‑planar or shallow‑twist geometries of the 3′‑ and 4′‑analogues [1]. The C‑3 amine and C‑4 ester offer orthogonal diversification points for parallel library synthesis, allowing the medicinal chemist to isolate conformational effects from electronic effects in SAR tables.

Isomer-Specific Ester Hydrolysis Kinetics

Based on the class‑level saponification data showing that 2′‑substituted biphenyl‑4‑carboxylates deviate from Hammett behavior due to π‑electron steric effects [2], the 2′‑OCF₃ methyl ester will exhibit a distinct hydrolysis half‑life compared to 3′‑ or 4′‑OCF₃ isomers. Laboratories conducting in vitro metabolic stability assays or designing esterase‑activated prodrugs must procure the exact isomer to avoid confounding kinetic data that could mislead candidate selection.

Fluorinated Building Block for Multi-Step Synthesis

With four verified commercial suppliers and catalog purity ≥95% [3], this compound is amenable to medium‑scale synthesis campaigns (gram to decagram) without the supply‑chain fragility of single‑source specialty chemicals. The –OCF₃ group imparts metabolic stability and lipophilicity modulation that the non‑fluorinated biphenyl‑4‑carboxylate analogues cannot provide, justifying the price premium for programs where fluorine‑mediated PK optimization is a design goal.

Application
Selection Property
Validation Focus
Atropisomeric scaffold synthesis
Ortho‑OCF₃ hindered biphenyl rotation
Enantioselective resolution or asymmetric induction
Medicinal chemistry SAR on dihedral angle
Pre‑twisted biaryl geometry
Conformation‑activity relationship validation
Isomer‑specific hydrolysis kinetics
Position‑dependent ester reactivity
Hydrolysis half‑life determination for prodrug or metabolic studies
Fluorinated building block for multi‑step synthesis
−OCF₃ modulates lipophilicity and metabolic stability
Supply‑chain resilience and PK optimization through fluorine incorporation
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